6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4h,6h)-dione
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Overview
Description
6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is a heterocyclic compound that features a triazine ring with a prop-2-en-1-ylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione typically involves the reaction of 1,2,4-triazine-3,5(4H,6H)-dione with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine ring and sulfanyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione
- 6-(Ethylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione
- 6-(Propylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione
Uniqueness
6-(Prop-2-en-1-ylsulfanyl)-1,2,4-triazine-3,5(4H,6H)-dione is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which can impart different chemical and biological properties compared to its analogs. This unique substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-prop-2-enylsulfanyl-6H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-2-3-12-5-4(10)7-6(11)9-8-5/h2,5H,1,3H2,(H,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHBWCGDPPWRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1C(=O)NC(=O)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10237-48-6 |
Source
|
Record name | as-Triazine-3,5(2H,4H)-dione, 6-(allylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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